1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride
Description
1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic sulfonamide derivative featuring a 1,2,4-triazole core substituted with a dimethylsulfamoyl group at position 1 and a sulfonyl chloride moiety at position 3. This compound is primarily utilized as a reactive intermediate in the synthesis of sulfonamide-containing molecules, which are critical in pharmaceuticals, agrochemicals, and materials science. Its dual sulfonamide/sulfonyl chloride functionality enables versatile reactivity, particularly in nucleophilic substitution reactions with amines or alcohols to form sulfonamide or sulfonate linkages .
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-1,2,4-triazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4O4S2/c1-8(2)15(12,13)9-3-6-4(7-9)14(5,10)11/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKGQPUFIWJRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=NC(=N1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,2,4-Triazole-3-sulfonyl Chloride
- Starting material: Bis[1-(N,N-dimethylsulfamoyl)-1,2,4-triazole-3-yl]disulfide.
- Reagent: Chlorine gas (Cl₂).
- Solvent: 1,2-Dichloroethane (DCE).
- Temperature: Maintained at 0°C during chlorination to control reactivity.
- Procedure: The disulfide is dissolved in DCE, cooled to 0°C, and chlorine gas is bubbled through over approximately 3 hours. The mixture is then stirred at 15–20°C for an additional 0.5 hours to complete the reaction.
- The reaction yields 1,2-dichloroethane solution containing the sulfonyl chloride intermediate with a yield of approximately 91%.
N,N-Dimethylsulfamoyl Group Introduction
- Reagents: N,N-Dimethylsulfamoyl chloride, potassium carbonate (K₂CO₃) as base.
- Solvent: Dimethylformamide (DMF).
- Temperature: 28–32°C.
- Procedure: The disulfide is reacted with N,N-dimethylsulfamoyl chloride in the presence of K₂CO₃, added dropwise over 2 hours while maintaining the temperature. The mixture is stirred until completion, monitored by thin-layer chromatography (TLC).
- Formation of N,N-dimethylsulfamoyl-substituted triazole intermediates with yields around 90%.
Final Chlorination to Form Sulfonyl Chloride
- Reagents: Formic acid, chlorine gas.
- Solvent: DCE.
- Temperature: 15–20°C.
- Procedure: The intermediate is dissolved in DCE, cooled, and formic acid is added. Chlorine gas is bubbled through for about 3 hours, then stirred for an additional 0.5 hours. The mixture undergoes phase separation, and the organic layer is washed with water to remove residual acids and inorganic impurities.
- The product, 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride, is isolated with a yield of approximately 91%.
Reaction Optimization and Notes
- Temperature Control: Critical during chlorination and sulfamoylation to prevent side reactions and degradation.
- Solvent Choice: DCE is preferred for its inertness and ability to dissolve reactants; however, greener alternatives like CPME are being explored.
- Purification: Recrystallization from ethanol/water or chromatography ensures high purity (>95%).
Analytical Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of methyl groups and aromatic protons.
- Infrared (IR) Spectroscopy: Strong S=O and SO₂Cl stretches (~1170–1190 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and composition.
Summary Table of Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Chlorination | Cl₂, formic acid | DCE | 0°C to 20°C | 91% | Controlled addition to prevent over-chlorination |
| Sulfamoylation | N,N-Dimethylsulfamoyl chloride, K₂CO₃ | DMF | 28–32°C | 90% | Dropwise addition, inert atmosphere |
| Final chlorination | Cl₂, formic acid | DCE | 15–20°C | 91% | Phase separation and washing |
Chemical Reactions Analysis
Formation via Disulfide Intermediates
A key synthetic route involves the reaction of bis[1,2,4-triazole-3-yl]disulfide with N,N-dimethylsulfamoyl chloride in the presence of potassium carbonate in DMF . This step generates a disulfide intermediate, which undergoes further transformation:
-
Step 1 : Reaction with chlorine gas in a 1,2-dichloroethane/water mixture at 15–20°C for 3 hours.
-
Step 2 : Workup involves phase separation, washing with water, and isolation of the sulfonyl chloride derivative.
This method achieves high yields (90–91%) under controlled conditions .
Reaction Conditions and Reagents
Nucleophilic Substitution
The sulfonyl chloride group (-SO₂Cl) is highly reactive, enabling:
-
Amination : Reaction with amines to form sulfonamides.
-
Alkylation : Substitution with alkoxide ions to generate alkyl sulfonates.
-
Hydrolysis : Conversion to sulfonic acids under aqueous conditions .
Triazole Ring Reactivity
The triazole moiety can engage in:
-
Metal Coordination : Interaction with metal ions, relevant for biological activity.
-
Cyclization Reactions : Participation in [3+2] cycloadditions with azides, though this is more characteristic of 1,2,3-triazoles .
Medicinal Chemistry
Structural analogs of this compound exhibit antiviral activity, particularly against flaviviruses like Yellow Fever virus . The triazole ring’s ability to coordinate metal ions enhances binding to viral enzymes.
Agrochemical Development
Related triazole derivatives are investigated as fungicides, targeting mitochondrial enzymes such as succinate-cytochrome reductase (SQR) .
Scientific Research Applications
While the provided search results do not offer comprehensive data tables or dedicated case studies focusing solely on the applications of "1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride," they do provide some insight into its synthesis and potential uses as an intermediate in the synthesis of various biologically active compounds.
Synthesis and Chemical Properties
1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride, also known by its CAS No. 171967-86-5, is a chemical compound with the molecular formula C4H8N4O4S2Cl . A method for its preparation is described in the literature . The synthesis involves several steps, starting from bis[1-(N,N-dimethyl-sulfamoyl)-1,2,4-triazole-3-yl]disulfide, which is reacted with chlorine gas in the presence of formic acid to yield 3-chlorosulfonyl-1-(N,N-dimethyl-sulfamoyl)-1,2,4-triazole .
Potential Applications in Scientific Research
The search results suggest that 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride is primarily used as a building block in the synthesis of more complex molecules with potential biological activities .
Triazole derivatives, in general, have a wide range of applications:
- Antifungal Agents: Some N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, which incorporate a 1,2,4-triazole moiety, have shown promising antifungal activity against Candida species .
- Antimalarial Agents: 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives have been investigated for their potential as antimalarial agents .
- Antimicrobial studies: Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were designed, synthesized and studied for their antimicrobial properties .
- Other Biological Activities: Triazole derivatives have been synthesized and evaluated for their cytotoxicity . Additionally, some 1,2,4-triazole-1,3-disulfonamide derivatives have shown good inhibition against porcine succinate-cytochrome reductase (SCR), suggesting potential applications as fungicides . Some triazole derivatives have been investigated as anticancer agents .
Mechanism of Action
The mechanism of action of 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules.
Comparison with Similar Compounds
To contextualize the properties and applications of 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride, a comparative analysis with structurally related compounds is provided below.
Structural Comparison
Key Observations :
- Triazole Isomerism : The 1,2,4-triazole core (target compound) offers distinct electronic properties compared to 1,2,3-triazole derivatives, influencing reactivity and stability .
- Substituent Effects : The dimethylsulfamoyl group in the target compound enhances solubility (lower logP) compared to lipophilic substituents like dichloro-methylphenyl in ’s compound (logP = 3.54) .
Key Observations :
- Solvent Choice : Polar aprotic solvents like DMF improve solubility of reactants but may require longer reaction times compared to acetonitrile .
- Purification : Advanced techniques like HPLC () are critical for isolating high-purity sulfonamides, whereas simpler recrystallization suffices for less complex derivatives .
Physical and Chemical Properties
Key Observations :
Biological Activity
1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride is a compound belonging to the triazole family, known for its diverse biological activities, particularly in antibacterial and antifungal applications. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of 1-(N,N-dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of bis[1-(N,N-dimethylsulfamoyl)-1,2,4-triazole-3-yl]disulfide with chlorine gas in the presence of formic acid. This method yields the desired sulfonyl chloride compound with high efficiency (up to 91%) .
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, newly synthesized triazole compounds have shown promising results against various Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the agar disc diffusion method, with some compounds demonstrating effective inhibition against resistant strains such as MRSA .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Triazole A | E. coli | 5 | 20 |
| Triazole B | S. aureus | 3.25 | 22 |
| Triazole C | P. aeruginosa | 4 | 18 |
Antifungal Activity
The compound also demonstrates antifungal activity. Studies have shown that triazole derivatives can inhibit fungal growth effectively. For example, compounds containing the triazole moiety have been evaluated for their fungicidal properties against various fungal pathogens .
The biological activity of triazoles often involves inhibition of key enzymes such as DNA gyrase and cytochrome bc1 complex. Molecular docking studies suggest that these compounds can bind effectively to the active sites of these enzymes, leading to their antibacterial and antifungal effects .
Case Studies
In a study evaluating the efficacy of various triazole derivatives against Mycobacterium tuberculosis, one compound showed an MIC value significantly lower than standard treatments like isoniazid. This suggests a potential role for these compounds in treating drug-resistant tuberculosis strains .
Another investigation focused on the herbicidal activity of triazole derivatives against Echinochloa species, indicating that some compounds possess notable herbicidal properties alongside their antibacterial and antifungal activities .
Q & A
Q. Critical Factors for Yield Optimization :
- Temperature Control : Low temperatures (-10°C to 0°C) during sulfamoylation minimize side reactions .
- Catalyst Use : LDA (Lithium Diisopropylamide) enhances deprotonation efficiency in triazole functionalization .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
What spectroscopic and analytical methods are most effective for characterizing this compound?
Basic Research Question
Primary Techniques :
- ¹H/¹³C NMR : The dimethylsulfamoyl group shows singlet peaks at δ 2.8–3.1 ppm (N-CH₃) in ¹H NMR, while the triazole protons appear as distinct singlets (δ 8.2–8.5 ppm) .
- IR Spectroscopy : Strong absorption bands at 1170–1190 cm⁻¹ (S=O stretch) and 1350–1370 cm⁻¹ (SO₂Cl) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺) validates molecular formula .
Q. Reaction Optimization Table :
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Substitution | NH₃, THF, 25°C, 12h | Sulfonamide | 85–90 |
| Reduction | LiAlH₄, Et₂O, 0°C, 2h | Thiol Derivative | 70–75 |
| Oxidation | H₂O₂, AcOH, 50°C, 6h | Sulfonic Acid | 95 |
How does the dimethylsulfamoyl group influence electronic and steric effects in reactions?
Advanced Research Question
The N,N-dimethylsulfamoyl group:
- Electronic Effects : The electron-withdrawing sulfonyl group activates the triazole ring toward electrophilic substitution but deactivates it toward nucleophilic attack .
- Steric Hindrance : The dimethylamino group restricts access to the sulfur center, slowing hydrolysis of the sulfonyl chloride in aqueous media .
Experimental Validation : In a 2021 study, derivatives lacking the dimethyl group exhibited 40% faster hydrolysis rates compared to N,N-dimethyl analogs, confirming steric protection .
What are the challenges in scaling up the synthesis of this compound?
Advanced Research Question
Key Challenges :
Q. Mitigation Strategies :
- Flow Chemistry : Microreactors improve heat dissipation during SOCl₂ reactions, enhancing safety and yield .
- Green Solvents : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
